2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[310]hexan-6-yl)acetic acid is a complex organic compound that features a bicyclic structure with a fluorine atom and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher throughput. The use of continuous flow reactors is advantageous in industrial settings due to their ability to handle large volumes and maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protective groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity for enzymes or receptors. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-chloro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-bromo-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs, which may have different reactivity profiles and biological activities.
Properties
Molecular Formula |
C12H18FNO4 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-[(1S,5R,6R)-1-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-5-8-7(4-9(15)16)12(8,13)6-14/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1 |
InChI Key |
HCECUVCBPVXVFT-LWINAJNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@]2(C1)F)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C2(C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.